1,3,4-Thiadiazole, 2-methyl-5-(2-propenylthio)-
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Overview
Description
1,3,4-Thiadiazole, 2-methyl-5-(2-propenylthio)- is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of 1,3,4-thiadiazole derivatives allows them to interact with biological targets in a specific manner, making them valuable in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole, 2-methyl-5-(2-propenylthio)- typically involves the reaction of appropriate thiosemicarbazides with carboxylic acids or their derivatives. One common method includes the cyclization of thiosemicarbazides with carboxylic acids in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction conditions often require refluxing the mixture at elevated temperatures to facilitate the formation of the thiadiazole ring .
Industrial Production Methods
In an industrial setting, the production of 1,3,4-thiadiazole derivatives may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign reagents, are being explored to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Thiadiazole, 2-methyl-5-(2-propenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield corresponding thiols or amines.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid, and elevated temperatures.
Reduction: LiAlH4, NaBH4, ethanol, and room temperature.
Substitution: Amines, thiols, solvents like dichloromethane (DCM), and mild heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole, 2-methyl-5-(2-propenylthio)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular processes. The exact molecular pathways involved in its biological activities are still under investigation, but studies have shown that it can induce apoptosis in cancer cells and inhibit the growth of microbial pathogens .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3,4-thiadiazole-2-thiol: Known for its antimicrobial properties and used in the synthesis of various pharmaceuticals.
2-Amino-5-mercapto-1,3,4-thiadiazole: Exhibits antifungal and antibacterial activities and is used in the development of new therapeutic agents.
2-Mercapto-5-methyl-1,3,4-thiadiazole: Used as a ligand in coordination chemistry and in the synthesis of metal complexes.
Uniqueness
1,3,4-Thiadiazole, 2-methyl-5-(2-propenylthio)- stands out due to its unique structural features, which allow it to interact with a wide range of biological targets.
Properties
IUPAC Name |
2-methyl-5-prop-2-enylsulfanyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S2/c1-3-4-9-6-8-7-5(2)10-6/h3H,1,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWWVUDSJRLGQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397982 |
Source
|
Record name | 1,3,4-Thiadiazole, 2-methyl-5-(2-propenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88276-00-0 |
Source
|
Record name | 1,3,4-Thiadiazole, 2-methyl-5-(2-propenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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